molecular formula C15H17BrN2O3 B3826010 1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene

1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene

Cat. No. B3826010
M. Wt: 353.21 g/mol
InChI Key: TVKUFCNBKIQRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene is not well understood. However, studies have suggested that it may interact with biological molecules such as proteins and nucleic acids. This interaction may result in changes in the structure and function of these molecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene may have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial and viral strains. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems. It has also been investigated for its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene in lab experiments is its potential as a research tool in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been studied for its potential as a fluorescent probe for imaging biological systems. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its interaction with biological molecules such as proteins and nucleic acids in more detail. Additionally, further research can be done to explore its potential as a fluorescent probe for imaging biological systems.

Scientific Research Applications

1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene has shown potential as a research tool in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been studied for its potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been investigated for its antibacterial and antiviral properties.

properties

IUPAC Name

1-[2-[(4-bromophenoxy)methyl]-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-11(19)18-15(8-2-3-9-15)21-14(17-18)10-20-13-6-4-12(16)5-7-13/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKUFCNBKIQRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-Bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene
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1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene
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1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene

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